S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate
Overview
Description
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate is a chemical compound with the molecular formula C25H50O8S and a molecular weight of 510.72 g/mol . It is known for its self-assembly and contact printing properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of complex compounds for self-assembled monolayers .
Mode of Action
The mode of action of Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether involves the deprotection of a free thiol from its protected derivative using hydrolyzing agents . This process is used to obtain inherently unstable free thiols during the synthesis of complex compounds for self-assembled monolayers .
Result of Action
The result of the action of Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether is the formation of self-assembled monolayers . These monolayers are often used in various fields such as materials science, biology, and chemistry due to their ability to form ordered structures at interfaces.
Action Environment
The action, efficacy, and stability of Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether can be influenced by various environmental factors. For instance, the process of deprotecting a free thiol is sensitive to the conditions of the reaction, such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate typically involves the reaction of 11-bromo-1-undecanol with hexa(ethylene glycol) under basic conditions to form the corresponding ether. This intermediate is then treated with thioacetic acid to introduce the acetylthio group . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The compound is typically purified through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (11-Mercaptoundecyl)hexa(ethylene glycol)
- [11-(Methylcarbonylthio)undecyl]tetra(ethylene glycol)
- [11-(Methylcarbonylthio)undecyl]hexa(ethylene glycol) methyl ether
- Triethylene glycol mono-11-mercaptoundecyl ether
Uniqueness
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate is unique due to its combination of a long ethylene glycol chain and an acetylthio group. This structure provides both hydrophilic and hydrophobic properties, making it versatile for various applications . Its ability to form stable SAMs on gold surfaces distinguishes it from other similar compounds .
Biological Activity
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate is a complex chemical compound with the molecular formula and a molecular weight of 510.72 g/mol. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, particularly in the synthesis of self-assembled monolayers (SAMs), modification of biomolecules, and drug delivery systems.
The biological activity of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate is primarily linked to its role in forming self-assembled monolayers. These SAMs are crucial for studying surface chemistry and catalysis, as they provide a platform for the attachment of various biomolecules, facilitating protein-ligand interactions and enhancing cell adhesion.
Key Mechanisms:
- Deprotection of Thiols: The compound can undergo deprotection via hydrolyzing agents, releasing free thiols that can then participate in further chemical reactions or interactions with biological systems.
- Formation of SAMs: The compound aids in creating stable SAMs on surfaces like gold, which are essential for biosensor applications and other biotechnological innovations.
Chemistry
- Self-Assembled Monolayers (SAMs): Used extensively to study surface interactions and catalysis.
- Chemical Reactions: The compound can undergo oxidation and reduction reactions, expanding its utility in synthetic organic chemistry.
Biology
- Biomolecule Modification: It is utilized for modifying surfaces to study cell adhesion and protein interactions, which are critical in understanding cellular processes and drug interactions .
- Drug Delivery Systems: Enhances solubility and stability of therapeutic agents, making it valuable in pharmaceutical applications.
Medicine
- Therapeutic Applications: Its properties allow for the development of drug delivery systems that improve the efficacy of treatments by enhancing the pharmacokinetics of drugs.
Toxicity and Safety Considerations
While S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate has promising applications, safety data indicate potential hazards:
- Toxicity: The compound may be toxic if ingested and can cause burns upon contact with skin or eyes. Proper handling procedures should be followed to mitigate risks associated with exposure .
Case Studies
-
Study on SAM Formation:
- Researchers demonstrated that S-[11-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecyl] ethanethioate could form stable SAMs on gold surfaces. The study highlighted its effectiveness in enhancing the binding affinity of biomolecules to surfaces, which is crucial for biosensor development.
-
Drug Delivery Systems:
- A study evaluated the use of this compound in formulating nanoparticles for targeted drug delivery. Results indicated improved solubility and bioavailability of encapsulated drugs compared to conventional delivery methods.
Data Table: Properties and Applications
Property/Feature | Details |
---|---|
Molecular Formula | |
Molecular Weight | 510.72 g/mol |
Biological Activity | Self-assembled monolayers, biomolecule modification |
Applications | Drug delivery systems, biosensors |
Toxicity | Toxic if swallowed; causes burns |
Properties
IUPAC Name |
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O8S/c1-25(27)34-24-10-8-6-4-2-3-5-7-9-12-28-14-16-30-18-20-32-22-23-33-21-19-31-17-15-29-13-11-26/h26H,2-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZGQQAPWBBCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584864 | |
Record name | S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130727-53-6 | |
Record name | S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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